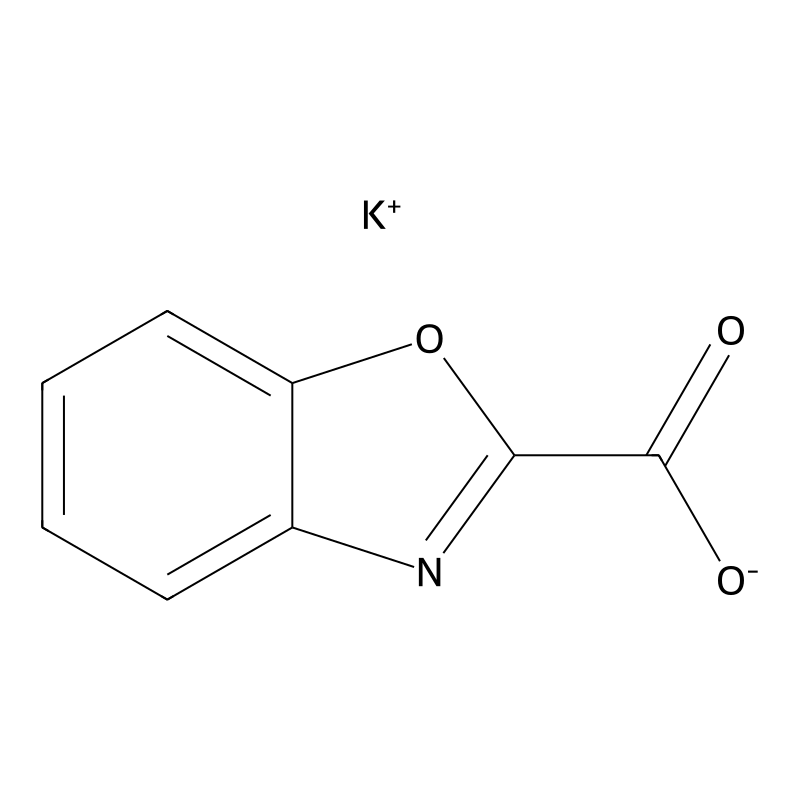Potassium 1,3-benzoxazole-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential applications based on structure
The presence of the benzoxazole ring suggests possible applications in areas where other benzoxazole derivatives are used, such as pharmaceutical research or materials science []. Benzoxazoles can exhibit various functionalities depending on the substituents attached to the ring, so Potassium 1,3-benzoxazole-2-carboxylate might hold promise in these fields, but further research is needed.
Availability of the compound
Potassium 1,3-benzoxazole-2-carboxylate can be purchased from a number of chemical suppliers, which suggests it may be of interest to some researchers [, , ].
Potassium 1,3-benzoxazole-2-carboxylate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 201.22 g/mol. This compound belongs to the class of benzoxazoles, which are heterocyclic compounds featuring a fused benzene and oxazole ring structure. The presence of a carboxylate group enhances its solubility in water and may influence its reactivity and biological activity .
- KBC itself doesn't have a documented mechanism of action in biological systems. Its significance lies in its role as a precursor for other molecules with potential biological activities.
- Information on the specific hazards associated with KBC is scarce. However, as a general precaution, it's advisable to handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Future Research Directions
- Further research is needed to explore the synthesis, characterization, and potential applications of KBC and its derivatives.
- Studies on the reactivity and functionalization of KBC could unlock its potential as a building block for novel materials or molecules with interesting properties.
- Investigating the safety profile and potential biological activities of KBC and its derivatives would be valuable for future applications.
- Cycloaddition Reactions: The formation of C–C and O–C bonds through cycloaddition of nitrile oxides with arynes.
- Condensation Reactions: The reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to yield benzoxazole derivatives .
These reactions can be catalyzed using various agents, including metal catalysts or nanomaterials, to enhance yields and reduce reaction times.
Potassium 1,3-benzoxazole-2-carboxylate exhibits notable biological activities, primarily due to its ability to interact with various biological targets. Some reported activities include:
- Antimicrobial Properties: Compounds in the benzoxazole family have shown effectiveness against certain bacterial strains.
- Anticancer Activity: Studies indicate that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The specific biological mechanisms of potassium 1,3-benzoxazole-2-carboxylate require further investigation to elucidate its full potential in medicinal chemistry.
The synthesis of potassium 1,3-benzoxazole-2-carboxylate can be achieved through several methods:
- Traditional Heating Methods: Utilizing 2-aminophenol and a carboxylic acid derivative under reflux conditions.
- Catalytic Approaches: Employing solid acid catalysts or nanocatalysts for enhanced efficiency, often resulting in higher yields and shorter reaction times .
- Solvent-Free Methods: Recent advancements have led to solvent-free synthesis techniques that utilize grinding methods for improved environmental sustainability.
These methods highlight the versatility in synthesizing this compound while also addressing efficiency and ecological concerns.
Potassium 1,3-benzoxazole-2-carboxylate finds applications across various fields:
- Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
- Agricultural Chemicals: Its antimicrobial properties may be harnessed for developing fungicides or bactericides.
- Materials Science: Used in the synthesis of polymers or as a precursor for more complex organic materials .
Interaction studies involving potassium 1,3-benzoxazole-2-carboxylate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with:
- DNA Topoisomerases: Potential inhibition could lead to anticancer effects.
- Enzymatic Pathways: Modulating metabolic pathways relevant to disease processes, particularly in microbial infections .
Further research is necessary to provide comprehensive insights into these interactions.
Several compounds share structural similarities with potassium 1,3-benzoxazole-2-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzoxazole | Basic structure | Simple bicyclic structure without substituents |
| 2-Carbomethoxybenzoxazole | Methyl ester derivative | Enhanced lipophilicity due to methoxy group |
| 5-Methylbenzoxazole | Methyl-substituted | Increased biological activity due to methyl group |
| Benzothiazole | Thiazole instead of oxazole | Different heterocyclic properties affecting reactivity |
Potassium 1,3-benzoxazole-2-carboxylate distinguishes itself through its carboxylate functionality, which enhances solubility and potential interaction with biological systems compared to other similar compounds.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








